REACTION_CXSMILES
|
[Na].C1(C)C=CC=CC=1.[CH3:9][O:10][CH:11]([CH2:16][CH2:17][CH2:18][C:19]([O:21][CH3:22])=[O:20])[C:12]([O:14]C)=O>C(O)(=O)C>[CH3:9][O:10][CH:11]1[CH2:16][CH2:17][CH:18]([C:19]([O:21][CH3:22])=[O:20])[C:12]1=[O:14] |^1:0|
|
Name
|
dimethyl α-methoxyadipate
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
COC(C(=O)OC)CCCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
after which it was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed first with a saturated aqueous solution of sodium carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water, and then dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated off under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
COC1C(C(CC1)C(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.66 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |